molecular formula C10H9NO3 B1356679 6-Methoxy-1H-indole-3-carboxylic acid CAS No. 90924-43-9

6-Methoxy-1H-indole-3-carboxylic acid

Cat. No.: B1356679
CAS No.: 90924-43-9
M. Wt: 191.18 g/mol
InChI Key: LPBGVZVDBKMWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1H-indole-3-carboxylic acid (CAS: 90924-43-9) is a substituted indole derivative characterized by a methoxy group at the 6-position and a carboxylic acid group at the 3-position of the indole ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. For instance, it has been employed in microwave-assisted synthesis to produce indole-based amides, reducing reaction times from 6–15 hours to 1–2 hours .

Preparation Methods

Key Preparation Methods

Synthesis from 6-Methoxyisatin via Multi-Step Conversion

One well-documented approach involves the conversion of 6-methoxyisatin to the target compound through a sequence of reactions including alkaline hydrolysis, diazotization, and reduction steps. This method is adapted from classical synthetic routes used for related indazole and indole carboxylic acids.

Procedure Summary:

Step Reagents & Conditions Description
1 6-Methoxyisatin + Sodium Hydroxide (1 N), 20–50 °C, 1.5 h Alkaline hydrolysis to open the isatin ring
2 Sulfuric Acid + Sodium Nitrite, 0 °C, 0.75 h Diazotization to form diazonium intermediate
3 Tin(II) Chloride + Hydrochloric Acid, 0 °C, 1.17 h Reduction to form 6-methoxy-1H-indole-3-carboxylic acid

This sequence yields the target acid with high purity, often requiring only recrystallization from acetic acid for further purification.

Optimization of Microbial Production

Recent advances have demonstrated the biosynthesis of this compound using microbial fermentation, particularly from Bacillus toyonensis. Optimization of fermentation parameters such as nutrient concentration, pH, temperature, and agitation has led to significant increases in yield.

Optimized Fermentation Parameters:

Parameter Optimal Value
Starch concentration 5 g/L
Peptone concentration 5 g/L
Agitation rate 150 rpm
pH 6
Temperature 40 °C

Under these conditions, production increased approximately 3.5-fold compared to baseline, demonstrating a viable biotechnological route for compound preparation.

Comparative Table of Preparation Routes

Method Starting Material Key Reagents Conditions Yield & Purity Notes
Chemical synthesis from 6-methoxyisatin 6-Methoxyisatin NaOH, H2SO4, NaNO2, SnCl2, HCl 0–50 °C, multi-step, ~3 h total Quantitative yield, high purity Classical, well-established
Microbial fermentation Bacillus toyonensis cultures Nutrients (starch, peptone), controlled pH, temp 40 °C, pH 6, 150 rpm agitation 3.5-fold increased production Biotechnological, eco-friendly
Alkoxide-mediated methylation (related compound) Indazole-3-carboxylic acid Methylating agent, alkaline earth metal oxide Room temperature, polar solvent High yield, high purity Potential for adaptation

Detailed Analysis of Reaction Mechanisms and Conditions

  • Alkaline Hydrolysis: The initial treatment of 6-methoxyisatin with sodium hydroxide opens the lactam ring, generating intermediates amenable to further functionalization.
  • Diazotization: The introduction of sodium nitrite in acidic conditions at low temperature forms a diazonium salt intermediate, crucial for ring transformations.
  • Reduction: Tin(II) chloride in hydrochloric acid reduces the diazonium intermediate, facilitating the formation of the indole core with the carboxylic acid moiety intact.
  • Microbial Biosynthesis: Enzymatic pathways in Bacillus toyonensis convert precursors to the target acid, with production modulated by nutrient and environmental parameters.
  • Alkoxide-Mediated Methylation: The use of alkaline earth metal oxides or alkoxides as bases in polar solvents promotes selective methylation without hazardous hydrogen evolution, improving industrial safety.

Research Findings and Practical Considerations

  • The classical chemical synthesis route offers reliable high purity product but involves multiple steps and requires careful control of reaction conditions.
  • Microbial production presents an environmentally sustainable alternative with potential for scale-up, though it requires optimization of culture conditions.
  • Alkoxide-mediated methylation methods, while developed for related compounds, provide insights into safer and higher-yielding synthetic strategies that might be adapted for methoxy-substituted indoles.
  • Purification typically involves filtration and recrystallization, with analytical verification via ^1H NMR and LC/MS confirming compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Methoxy-1H-indole-3-carboxylic acid and its derivatives have applications in diverse fields, including pharmaceutical research for neuroprotection and as chemical intermediates .

Chemical Properties and Structure
this compound has the molecular formula C10H9NO3C_{10}H_9NO_3 . Key identifiers include:

  • CAS No.: 90924-43-9
  • IUPAC Name: this compound
  • Molecular Weight: 191.18

Applications

  • Neuroprotective Agent: Derivatives of indole carboxylic acid, particularly 5-methoxy-indole carboxylic acid (5MICA), have shown neuroprotective qualities . Hydroxy and methoxy substitutions in the arylhydrazone fragment can improve neuroprotection . These compounds exhibit antioxidant activity, inhibit MAO-B, and increase the permeability of the endothelial monolayer while maintaining tight junctions in in vitro BBB models . Such properties suggest potential applications in treating neurodegenerative disorders .
  • Antifungal Metabolite: 6-Methoxy-1H-Indole-2-carboxylic acid (MICA) is an antifungal metabolite produced by Bacillus toyonensis . MICA demonstrates antifungal activity and causes cell membrane damage .
  • SARS-CoV 3CL Protease Inhibitors: Methoxy-substituted indole derivatives have been investigated as inhibitors of SARS-CoV 3CL protease . Introducing a methoxy group at the 6-position on the indole unit did not significantly improve inhibitory activity compared to other substitutions . However, other positions, such as the 4-position, showed excellent inhibitory activity .
  • Chemical Intermediate: this compound can serve as an intermediate in synthesizing various chemical compounds .

Case Studies and Research Findings

  • Antifungal Activity of MICA: Studies have characterized 6-methoxy-1H-Indole-2-carboxylic acid (MICA) as an antifungal metabolite . The metabolite is stable within a pH range of 6–7 and at temperatures up to 50 °C, retaining its activity in the presence of surfactants, detergents, and enzymes . Response surface methodology (RSM) has been used to optimize its production from Bacillus toyonensis, enhancing production by approximately 3.49-fold under optimized conditions .
  • Neuroprotective Effects: Research indicates that derivatives of IPA and 5MICA exhibit strong neuroprotective, antioxidant, and MAO-B inhibitory activity . These compounds have the potential to be multifunctional agents in treating neurodegenerative disorders .
  • Inhibitory Activity Against SARS-CoV 3CL Protease: Studies on dipeptide-type inhibitors with novel P3 scaffolds revealed that a methoxy group at the 4-position on the indole unit significantly improved inhibitory activity against SARS-CoV 3CL protease .

Safety and Hazards

This compound is classified with the following GHS hazard statements :

  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation.

Table of Applications

ApplicationDescription
NeuroprotectionDerivatives, particularly 5MICA, show antioxidant and MAO-B inhibitory activity, potentially useful in treating neurodegenerative disorders .
Antifungal Agent6-Methoxy-1H-Indole-2-carboxylic acid (MICA) from Bacillus toyonensis exhibits antifungal properties .
SARS-CoV 3CL Protease InhibitorMethoxy-substituted indoles are investigated as SARS-CoV 3CL protease inhibitors; substitution at the 4-position significantly improves inhibitory activity .
Chemical IntermediateUsed in the synthesis of various chemical compounds .

Mechanism of Action

Comparison with Similar Compounds

Structurally related indole derivatives often differ in substituent positions, functional groups, or additional modifications, leading to variations in physicochemical properties, reactivity, and biological activity. Below is a detailed analysis of key analogues:

Positional Isomers: Carboxylic Acid Group Variations

  • 6-Methoxy-1H-indole-2-carboxylic acid (CAS: 16732-73-3) Molecular Formula: C₁₀H₉NO₃ Molecular Weight: 191.18 g/mol Key Differences: The carboxylic acid group is at the 2-position instead of the 3-position. Applications: Used in synthesizing kinase inhibitors and other bioactive molecules. Its synthesis and characterization have been optimized using advanced spectroscopic techniques (COSY, HSQC, HMBC) .
  • 7-Methoxy-1H-indole-3-carboxylic acid (CAS: 128717-77-1) Molecular Formula: C₁₀H₉NO₃ Molecular Weight: 191.18 g/mol Key Differences: Methoxy group at the 7-position instead of the 6-position. This substitution may influence steric interactions in molecular recognition processes .

Functional Group Modifications

  • 6-Hydroxy-1H-indole-3-carboxylic acid (CAS: 24370-78-3) Molecular Formula: C₉H₇NO₃ Molecular Weight: 177.16 g/mol Key Differences: Replaces the methoxy group with a hydroxyl group at the 6-position.
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9) Molecular Formula: C₁₀H₈ClNO₂ Molecular Weight: 221.63 g/mol Key Differences: Incorporates a chlorine atom at the 7-position and a methyl group at the 3-position.

Ester and Methyl Derivatives

  • Methyl 6-methoxy-3-methyl-1H-indole-2-carboxylate (CAS: 413608-75-0) Molecular Formula: C₁₂H₁₃NO₃ Molecular Weight: 219.24 g/mol Key Differences: The carboxylic acid is esterified (methyl ester), reducing acidity and increasing lipophilicity. The additional methyl group at the 3-position may enhance hydrophobic interactions in drug-receptor binding .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
6-Methoxy-1H-indole-3-carboxylic acid 90924-43-9 C₁₀H₉NO₃ 191.18 6-OCH₃, 3-COOH Pharmaceutical intermediates
6-Methoxy-1H-indole-2-carboxylic acid 16732-73-3 C₁₀H₉NO₃ 191.18 6-OCH₃, 2-COOH Kinase inhibitors
7-Methoxy-1H-indole-3-carboxylic acid 128717-77-1 C₁₀H₉NO₃ 191.18 7-OCH₃, 3-COOH Structural studies
6-Hydroxy-1H-indole-3-carboxylic acid 24370-78-3 C₉H₇NO₃ 177.16 6-OH, 3-COOH Antioxidant research
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 221.63 7-Cl, 3-CH₃, 2-COOH Enzyme inhibition

Biological Activity

6-Methoxy-1H-indole-3-carboxylic acid (6-MICA) is a compound of significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

6-MICA is characterized by a methoxy group at the 6-position and a carboxylic acid group at the 3-position of the indole ring. This unique structure contributes to its distinct chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which are crucial for its biological activity.

Target Interactions

6-MICA binds with high affinity to multiple receptors, influencing several biochemical pathways. Notably, it has been shown to act as a sphingosine-1-phosphate (S1P) receptor antagonist , which plays a critical role in cellular signaling related to inflammation and immune responses .

Cellular Effects

The compound exhibits notable antifungal activity , particularly against pathogens such as Candida albicans and Aspergillus niger. Its mechanism involves disrupting fungal metabolic pathways, thereby inhibiting growth. Additionally, it has been implicated in modulating cellular processes such as apoptosis and cell proliferation through its interactions with various enzymes and proteins.

Biological Activity Summary

Biological Activity Effect Target Pathway
AntifungalInhibition of fungal growthDisruption of metabolic pathways
S1P receptor antagonismModulation of immune responseInhibition of inflammatory pathways
Potential anticancer effectsInduction of apoptosis in cancer cellsRegulation of cell cycle and apoptosis

Case Studies and Research Findings

  • Antifungal Activity : A study demonstrated that 6-MICA significantly inhibited the growth of Candida albicans in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition.
  • Sphingosine-1-Phosphate Receptor Antagonism : Research has shown that 6-MICA effectively inhibits S1P signaling pathways, which are involved in various physiological processes including angiogenesis and immune responses. This antagonistic activity suggests potential therapeutic applications in conditions such as glaucoma and autoimmune diseases .
  • Cancer Research : Preliminary investigations into the anticancer properties of 6-MICA have revealed its ability to induce apoptosis in certain cancer cell lines. The compound's influence on cell cycle regulation indicates potential for further development as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of 6-MICA is influenced by factors such as solubility, stability under physiological conditions, and interaction with transport proteins. Studies indicate that the compound's bioavailability can be optimized by modifying its chemical structure or formulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-1H-indole-3-carboxylic acid and its derivatives?

Methodological Answer: The synthesis typically involves regioselective functionalization of the indole core. A widely used method employs trifluoroacetylated indole intermediates subjected to hydrolysis to introduce substituents like bromine at specific positions (e.g., 6-bromo-5-methoxy derivatives). For example, trifluoroacetic acid-driven hydrolysis enables high regioselectivity for bromine at position 6, as demonstrated in the synthesis of Herdmanine D analogs . Alternative routes include refluxing with acetic acid and sodium acetate to form thiazol-indole hybrids via condensation reactions .

Table 1. Comparison of Synthesis Methods

MethodReagents/ConditionsKey OutcomeReference
Trifluoroacetylated hydrolysisTrifluoroacetic acid, hydrolysisRegioselective bromination at position 6
Acetic acid refluxSodium acetate, acetic acidThiazol-indole derivative formation
Ultrasonic irradiationAromatic/aliphatic aminesAmide derivatives with reduced reaction time

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and purity (e.g., methoxy at C6, carboxylic acid at C3) .
  • High-Resolution Mass Spectrometry (HRMS): GC-HRMS or UHPLC-HRMS for exact mass determination and structural elucidation .
  • X-ray Crystallography: SHELX software suite for resolving crystal structures, particularly for validating regioselectivity in halogenated derivatives .

Table 2. Analytical Techniques

TechniqueApplicationDetailsReference
NMRFunctional group analysisDistinguishes methoxy, carboxylic acid groups
HRMSMolecular weight confirmationResolves isotopic patterns for halogenated derivatives
X-ray crystallographyStructural validationSHELX refines atomic positions in crystals

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in the synthesis of halogenated derivatives?

Methodological Answer: Regioselectivity is achieved through strategic precursor design. For example, trifluoroacetyl protection at specific indole positions directs bromination to C6, minimizing competing reactions. This approach was validated in the synthesis of 6-bromo-5-methoxy derivatives, where NMR confirmed exclusive substitution at C6 . Computational modeling (e.g., DFT) can further predict reactive sites, guiding reagent selection.

Q. How do computational tools like SHELX enhance structural determination of indole derivatives?

Methodological Answer: SHELX software enables high-resolution refinement of X-ray diffraction data. For indole derivatives, it resolves challenges like twinning or partial occupancy in crystal structures. For example, SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., bromine), while SHELXD assists in experimental phasing for novel derivatives .

Q. How should researchers resolve discrepancies in reaction yields across different synthetic protocols?

Methodological Answer: Contradictions often arise from variations in catalysts, solvents, or purification methods. For instance:

  • Catalyst Impact: Ultrasonic irradiation (used in amide derivatization ) reduces reaction time compared to thermal methods, improving yield.
  • Purification: Column chromatography vs. recrystallization may affect purity and yield. Comparative studies using HPLC (e.g., ) can identify optimal conditions.

Recommendations:

  • Replicate reactions with controlled variables (temperature, solvent).
  • Use orthogonal analytical methods (e.g., NMR and HRMS) to confirm product identity and purity.

Q. What strategies enable functionalization of this compound for bioactive molecule development?

Methodological Answer: Key strategies include:

  • Amide Formation: Reacting the carboxylic acid with amines under coupling agents (e.g., EDCI) to generate amide libraries for biological screening .
  • Halogenation: Introducing bromine/iodine at C5/C6 for cross-coupling reactions (Suzuki, Sonogashira) to create biaryl or alkynyl derivatives .
  • Esterification: Protecting the carboxylic acid as an ethyl ester to enhance solubility for intermediate reactions .

Q. How can researchers validate the biological activity of indole derivatives while minimizing false positives?

Methodological Answer:

  • Dose-Response Studies: Establish IC50 values across multiple concentrations to confirm potency.
  • Off-Target Screening: Use kinase profiling panels or cytotoxicity assays to rule out non-specific effects.
  • Structural Analog Comparison: Compare activity against simpler analogs (e.g., indole-3-carboxylic acid ) to isolate contributions of specific substituents.

Q. What are the limitations of current synthetic methods for this compound derivatives?

Methodological Answer:

  • Regioselectivity: Competing substitution at C4/C7 can occur without directing groups (e.g., trifluoroacetyl) .
  • Purification Challenges: Polar carboxylic acid derivatives may require ion-exchange chromatography, complicating scale-up.
  • Stability: Methoxy groups can undergo demethylation under strong acidic/basic conditions, necessitating mild reaction protocols .

Properties

IUPAC Name

6-methoxy-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(10(12)13)5-11-9(7)4-6/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBGVZVDBKMWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590802
Record name 6-Methoxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90924-43-9
Record name 6-Methoxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-1H-indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-1H-indole-3-carboxylic acid
Reactant of Route 2
6-Methoxy-1H-indole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Methoxy-1H-indole-3-carboxylic acid
Reactant of Route 4
6-Methoxy-1H-indole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Methoxy-1H-indole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Methoxy-1H-indole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.